1-Acetyl-5-iodo-1,3-dihydro-benzimidazol-2-one
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Overview
Description
1-Acetyl-5-iodo-1,3-dihydro-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 5-position and an acetyl group at the 1-position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-iodo-1,3-dihydro-benzimidazol-2-one typically involves the iodination of a benzimidazole precursor followed by acetylation. One common method includes the reaction of 5-iodo-1,3-dihydro-benzimidazol-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-iodo-1,3-dihydro-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the iodine atom.
Acylation and Alkylation: The acetyl group can be modified through acylation or alkylation reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 5-substituted benzimidazole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated benzimidazole derivatives.
Scientific Research Applications
1-Acetyl-5-iodo-1,3-dihydro-benzimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-iodo-1,3-dihydro-benzimidazol-2-one involves its interaction with specific molecular targets. The iodine atom and acetyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
5-Iodo-1,3-dihydro-benzimidazol-2-one: Lacks the acetyl group, making it less versatile in certain reactions.
1-Acetyl-1,3-dihydro-benzimidazol-2-one: Lacks the iodine atom, affecting its reactivity and biological activity.
Uniqueness: 1-Acetyl-5-iodo-1,3-dihydro-benzimidazol-2-one is unique due to the presence of both the iodine atom and acetyl group, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7IN2O2 |
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Molecular Weight |
302.07 g/mol |
IUPAC Name |
3-acetyl-6-iodo-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H7IN2O2/c1-5(13)12-8-3-2-6(10)4-7(8)11-9(12)14/h2-4H,1H3,(H,11,14) |
InChI Key |
CVKYOVGGHBKPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)I)NC1=O |
Origin of Product |
United States |
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